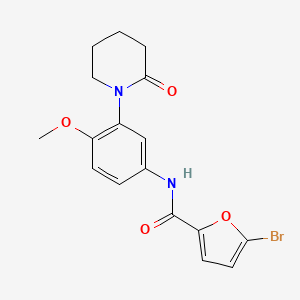

![molecular formula C15H13ClO3 B2809995 2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid CAS No. 125721-51-9](/img/structure/B2809995.png)

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

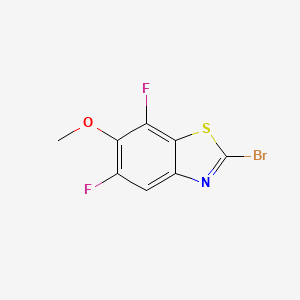

“2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid” is a chemical compound with the molecular formula C15H13ClO3 . It is also known by its common name "Benzeneacetic acid, 4-[(4-chlorophenyl)methoxy]-" .

Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 2- [2- [4- [ (4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetic acid of formula (Ia) and pharmaceutically acceptable salts thereof . The process also involves compounds of formula (IIa) and (VIIIa), wherein R1 = H or C1-C4 alkyl; R2 = aryl or heteroaryl or R1 and R2 together with the carbon to which they are attached form a C3-C8 cycloalkyl group and X is a suitable leaving group for example, chlorine, bromine, iodine, 4-methylphenyl-sulfonyloxy, methylsulfonyloxy group or 4-bromophenyl-sulfonyloxy group .Molecular Structure Analysis

The molecular structure of “2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid” is represented by the formula C15H13ClO3 . This indicates that the compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Applications De Recherche Scientifique

Synthesis and Characterization

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid and its derivatives are utilized in the synthesis of complex organic compounds. For instance, carbon-14 labeled compounds have been prepared for research purposes, demonstrating the compound's role in radioactive synthesis and highlighting its potential in tracing and imaging studies (Dischino, Banville, & Rémillard, 2003). Similarly, the structure of related compounds has been confirmed through X-ray crystallography and NMR methods, indicating its importance in structural biology and chemistry (Haasbroek, Oliver, & Carpy, 1998).

Biological and Pharmaceutical Research

The derivatives of 2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid have been explored for their biological potential. For instance, Zn(II) carboxylates derived from related compounds were synthesized and assessed for DNA interaction and antileishmanial activity, demonstrating the compound's relevance in medicinal chemistry and drug design (Tahir et al., 2021). Additionally, studies on the synthesis and antioxidant activities of similar compounds have been conducted, further indicating the chemical's potential in developing therapeutic agents (Ren, 2004).

Antimicrobial Applications

Research into the antimicrobial properties of derivatives of 2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid has yielded promising results. Compounds synthesized from this chemical framework have demonstrated activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other bacterial infections (Ali & Shaharyar, 2007).

Molecular Docking and Chemical Calculations

The compound and its derivatives have also been subjects of molecular docking and quantum chemical calculations to understand their interactions at the molecular level. These studies provide insights into the compound's mechanism of action and facilitate the design of more effective drugs (Viji et al., 2020).

Mécanisme D'action

Target of Action

It’s structurally similar to 4-methoxyphenylacetic acid , which is known to inhibit the germination of cress and lettuce seeds .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic synthesis .

Biochemical Pathways

It’s structurally similar to 4-methoxyphenylacetic acid , which is known to be a metabolite in several species, including Berberis koreana, Aspergillus niger, and Homo sapiens .

Result of Action

Compounds with similar structures have been found to exhibit anti-inflammatory activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solvent used in the acylation reaction of a similar compound was found to be an important factor . .

Propriétés

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxy]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTGRZNGHUSBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2809912.png)

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)

![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)

![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)

![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)